molecular formula C9H12O B15095702 endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene CAS No. 5263-63-8

endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene

Cat. No.: B15095702
CAS No.: 5263-63-8
M. Wt: 136.19 g/mol
InChI Key: KTONMPPWCXZPDT-UHFFFAOYSA-N
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Description

4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a fused ring system that contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system characteristic of this compound. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- often involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted derivatives.

Scientific Research Applications

4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Its derivatives are explored for their pharmacological properties, including potential therapeutic applications.

    Industry: It serves as an intermediate in the production of various chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methanoisobenzofuran-1-ol, 1,3,3a,4,7,7a-hexahydro-: This compound is similar in structure but contains an additional hydroxyl group.

    4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: This compound has a similar fused ring system but includes two carbonyl groups.

Uniqueness

4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is unique due to its specific ring structure and the absence of additional functional groups, which gives it distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

5263-63-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C9H12O/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2

InChI Key

KTONMPPWCXZPDT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2COC3

Origin of Product

United States

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